molecular formula C10H11BrO2 B13973980 3-(3-Bromophenoxymethyl)oxetane

3-(3-Bromophenoxymethyl)oxetane

Cat. No.: B13973980
M. Wt: 243.10 g/mol
InChI Key: JUEBBFJIHJRSRT-UHFFFAOYSA-N
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Description

3-(3-Bromophenoxymethyl)oxetane is an organic compound characterized by the presence of an oxetane ring substituted with a bromophenoxy group The oxetane ring is a four-membered cyclic ether, which imparts unique chemical properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Bromophenoxymethyl)oxetane typically involves the reaction of 3-bromophenol with oxetane derivatives. One common method is the nucleophilic substitution reaction where 3-bromophenol reacts with oxetane in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 3-(3-Bromophenoxymethyl)oxetane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, leading to the formation of different substituted oxetanes.

    Oxidation: The compound can be oxidized to form corresponding oxetane derivatives with different functional groups.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding phenoxymethyl oxetane.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydride, potassium carbonate, dimethylformamide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products Formed:

  • Substituted oxetanes with various functional groups.
  • Oxetane derivatives with different oxidation states.
  • Phenoxymethyl oxetane from reduction reactions.

Scientific Research Applications

3-(3-Bromophenoxymethyl)oxetane has several applications in scientific research:

    Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceutical agents. Its unique structure can enhance the pharmacokinetic properties of drug candidates.

    Materials Science: It is utilized in the development of advanced materials, including polymers and resins, due to its ability to undergo polymerization reactions.

    Biological Studies: The compound serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Industrial Applications: It is employed in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 3-(3-Bromophenoxymethyl)oxetane involves its interaction with molecular targets through its functional groups. The bromine atom can participate in halogen bonding, while the oxetane ring can undergo ring-opening reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s ability to form stable complexes with proteins and other biomolecules is crucial for its biological activity.

Comparison with Similar Compounds

    3-Bromomethyl-3-hydroxymethyl oxetane: Similar in structure but with a hydroxymethyl group.

    3-Oximinooxetane: Contains an oxime group, used in energetic materials.

    3,3’-(Oxybis(methylene))bis(3-ethyloxetane): A multifunctional oxetane monomer used in polymerization.

Uniqueness: 3-(3-Bromophenoxymethyl)oxetane is unique due to the presence of the bromophenoxy group, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and form stable complexes with biomolecules makes it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C10H11BrO2

Molecular Weight

243.10 g/mol

IUPAC Name

3-[(3-bromophenoxy)methyl]oxetane

InChI

InChI=1S/C10H11BrO2/c11-9-2-1-3-10(4-9)13-7-8-5-12-6-8/h1-4,8H,5-7H2

InChI Key

JUEBBFJIHJRSRT-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)COC2=CC(=CC=C2)Br

Origin of Product

United States

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